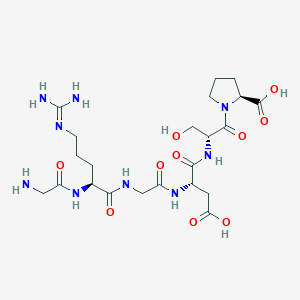
1-(4-Phenoxy-3-sulfophenyl)-3-heptadecyl-4-isopropyl-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Imipramine oxide is synthesized through the oxidation of imipramine. The process involves the use of flavin-containing monooxygenase (FMO) enzymes, which catalyze the oxidation of imipramine to its N-oxide form . The optimum pH for this reaction is 8.5, and the reaction is typically carried out at a temperature of 45°C . Industrial production methods may involve the use of high-pressure liquid chromatography (HPLC) to purify the final product .
Chemical Reactions Analysis
Imipramine oxide undergoes various chemical reactions, including:
Oxidation: Catalyzed by FMO enzymes, converting imipramine to imipramine oxide.
Reduction: Can be reduced back to imipramine under certain conditions.
Substitution: Involves the replacement of functional groups within the molecule.
Common reagents used in these reactions include flavin-containing monooxygenase for oxidation and reducing agents for the reverse reaction. The major products formed from these reactions are imipramine and its N-oxide derivative .
Scientific Research Applications
Imipramine oxide has several scientific research applications:
Chemistry: Used as a model compound to study the oxidation mechanisms of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter reuptake and receptor binding.
Industry: Employed in the development of new antidepressant drugs with improved efficacy and safety profiles.
Mechanism of Action
Imipramine oxide exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . Additionally, it acts on histamine, adrenaline, and muscarinic acetylcholine receptors, though with weaker antiadrenergic and anticholinergic actions .
Comparison with Similar Compounds
Imipramine oxide is similar to other tricyclic antidepressants such as:
Imipramine: The parent compound, with a slower onset of action and more pronounced side effects.
Amitriptyline: Another tricyclic antidepressant with a different side effect profile.
Doxepin: Similar in structure and function but with unique pharmacological properties.
Imipramine oxide is unique in its faster onset of action and reduced side effects compared to imipramine .
Properties
IUPAC Name |
5-(3-heptadecyl-5-oxo-4-propan-2-yl-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N2O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-31-34(28(2)3)35(38)37(36-31)29-25-26-32(33(27-29)43(39,40)41)42-30-22-19-18-20-23-30/h18-20,22-23,25-28,34H,4-17,21,24H2,1-3H3,(H,39,40,41) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZVAVHTQKZAOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1C(C)C)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403645 |
Source


|
| Record name | 5-[3-Heptadecyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115345-38-5 |
Source


|
| Record name | 5-[3-Heptadecyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B40287.png)




![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)



